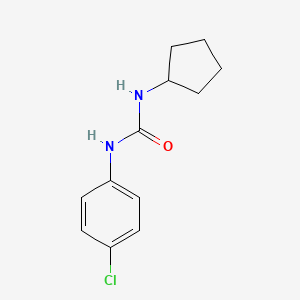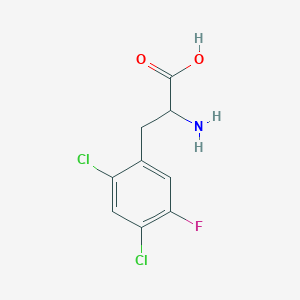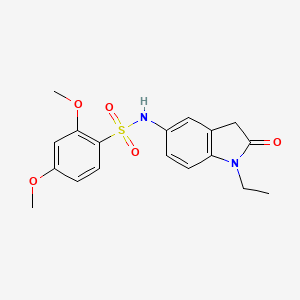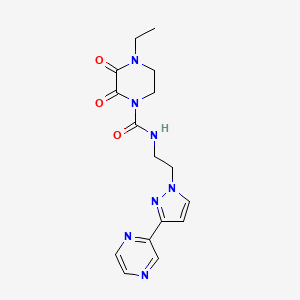![molecular formula C7H6N2O5S B2987845 1,3-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-sulfonamide CAS No. 2138217-17-9](/img/structure/B2987845.png)
1,3-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds with a structure similar to “1,3-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-sulfonamide” belong to the class of organic compounds known as pyrrolocarbazoles . These are compounds containing a pyrrolocarbazole moiety, which is a tetracyclic heterocycle .
Synthesis Analysis
While specific synthesis information for this compound is not available, similar compounds such as 1,3-dioxo-4-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines have been synthesized and studied .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
A significant body of research is dedicated to the synthesis and characterization of oxazine derivatives, including studies on the stability and hydrolysis of these compounds. Moloney et al. (1992) conducted a qualitative analysis using proton nuclear magnetic resonance spectroscopy to study the hydrolysis of various benzoxazine and pyridooxazine derivatives, finding that the stability of these compounds is influenced by the electronic effects of substituents (Moloney, Craik, & Iskander, 1992). Nematollahi et al. (2014) developed a facile electrochemical method for synthesizing new sulfonamide derivatives, showcasing an environmentally friendly approach (Nematollahi, Davarani, Mirahmadpour, & Varmaghani, 2014).
Biological Activity and Applications
Research on sulfonamide derivatives also explores their biological activities and potential applications in medicine and pharmacology. Aly (2011) synthesized novel pyrrolidinone and pyrazolo[1,5-a][1,3,5]triazine derivatives bearing a biologically active sulfamoyl moiety, evaluating their in vitro anticancer activity against the breast cancer cell line MCF7, with many compounds showing promising cytotoxic activities (Aly, 2011). Brewster et al. (1991) prepared dihydropyridine chemical delivery systems for several sulfonamides useful in treating cerebral toxoplasmosis, highlighting a novel approach to drug delivery (Brewster, Deyrup, Seyda, & Bodor, 1991).
Advances in Sulfonamide Hybrids
Recent studies by Ghomashi et al. (2022) focused on designing and developing sulfonamide hybrids with various biologically active heterocyclic moieties, demonstrating their wide range of biological activities. These reviews present the latest advances in the field, showcasing the potential of sulfonamide hybrids as novel therapeutic agents (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
Wirkmechanismus
Target of Action
The primary target of this compound is caspase-3 , a key enzyme involved in apoptosis . Caspase-3 is a cysteine protease that cleaves other proteins and inactivates them, playing a crucial role in the progression of neurodegenerative disorders such as Alzheimer’s disease .
Mode of Action
The compound interacts with caspase-3, inhibiting its activity This inhibition prevents the enzyme from cleaving other proteins, thereby reducing apoptosis
Biochemical Pathways
The compound affects the apoptosis pathway by inhibiting caspase-3 . This inhibition can disrupt the normal progression of apoptosis, potentially affecting a range of biological processes. For instance, it may influence the progression of neurodegenerative disorders, which are often associated with excessive apoptosis of neurons .
Pharmacokinetics
A related compound, 1,3-dioxo-4-methyl-2,3-dihydro-1h-pyrrolo[3,4-c]quinoline, has been studied, and it was found that altering the partition coefficient (log p), conformational minimum energy (cme), and the lowest unoccupied molecular orbital energy (e lumo) could increase its biological activity . These findings may provide some insights into the pharmacokinetics of 1,3-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-sulfonamide.
Result of Action
The primary result of the compound’s action is the inhibition of caspase-3, which can reduce apoptosis . This could potentially slow the progression of neurodegenerative disorders and other conditions associated with excessive apoptosis.
Eigenschaften
IUPAC Name |
1,3-dioxo-4H-pyrrolo[2,1-c][1,4]oxazine-7-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5S/c8-15(12,13)4-1-5-7(11)14-6(10)3-9(5)2-4/h1-2H,3H2,(H2,8,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZHPWAEXFGPPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)OC(=O)C2=CC(=CN21)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2987763.png)

![3-(2-ethoxyethyl)-8-(2-ethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2987767.png)


![tert-butyl N-(2-azabicyclo[2.1.1]hexan-4-yl)carbamate](/img/structure/B2987771.png)
![5-fluoro-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine](/img/structure/B2987773.png)
![Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2987775.png)
![tert-butyl N-[(4-aminophenyl)methyl]-N-methylcarbamate](/img/structure/B2987776.png)
![2-methoxy-3-{5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}phenyl methyl ether](/img/structure/B2987777.png)

![3-(4-fluorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2987783.png)

![1-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2987785.png)